
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12ClN3O2S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-amino-5-chloropyridine with N-ethyl-N-methylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
- 4-Amino-5-chloro-N-ethylpyridine-3-sulfonamide
- 4-Amino-5-chloro-N-methylpyridine-3-sulfonamide
- 4-Amino-5-chloro-N-ethyl-N-methylpyridine-2-sulfonamide
Comparison: Compared to its analogs, 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide exhibits unique properties due to the presence of both ethyl and methyl groups on the sulfonamide moiety. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H12ClN3O2S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S/c1-3-12(2)15(13,14)7-5-11-4-6(9)8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
DPGGJURRYYAKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


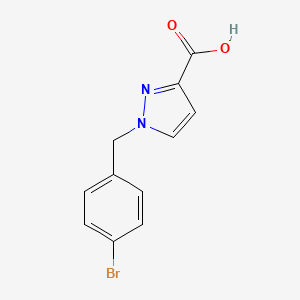
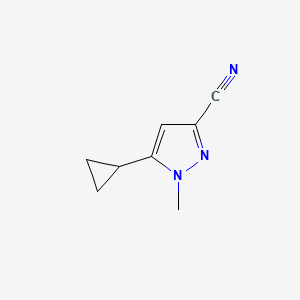

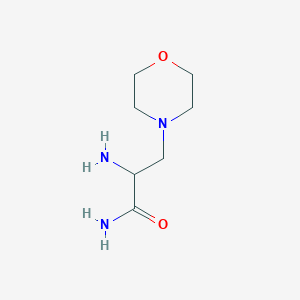
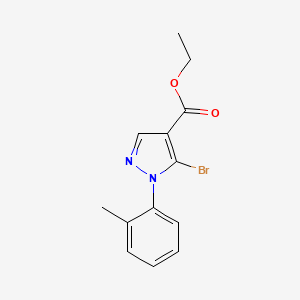
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
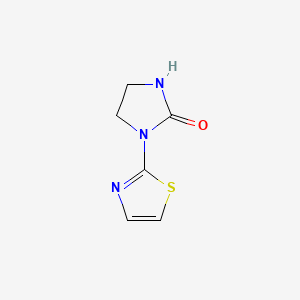

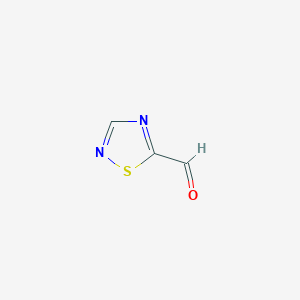

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B15060100.png)
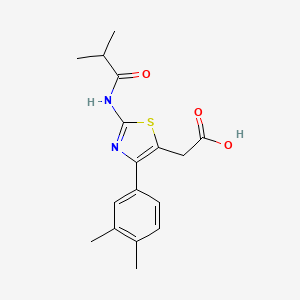
![N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)

